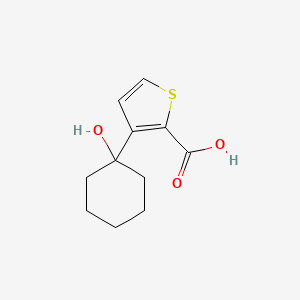
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a hydroxycyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . The reaction typically requires the use of oxidizing agents such as hypochlorite .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of reagents and conditions would be optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiophene ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypochlorite for oxidation , reducing agents for reduction reactions, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the thiophene ring.
Applications De Recherche Scientifique
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a substrate in coupling reactions and olefinations.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the synthesis of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: An organic compound with a similar thiophene ring structure but without the hydroxycyclohexyl group.
Thiophene-3-carboxylic acid: Another thiophene derivative with a carboxylic acid group at a different position on the ring.
Uniqueness
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other thiophene derivatives and may contribute to its specific applications and reactivity.
Propriétés
Numéro CAS |
114628-51-2 |
|---|---|
Formule moléculaire |
C11H14O3S |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
3-(1-hydroxycyclohexyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H14O3S/c12-10(13)9-8(4-7-15-9)11(14)5-2-1-3-6-11/h4,7,14H,1-3,5-6H2,(H,12,13) |
Clé InChI |
YILSNKTUWNXGPE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=C(SC=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


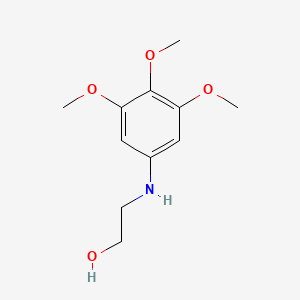
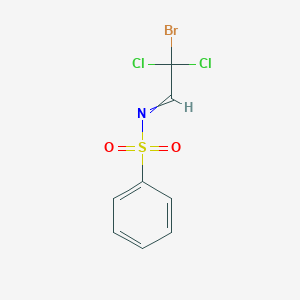
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
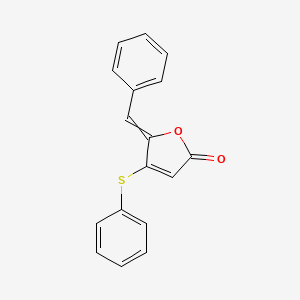
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)
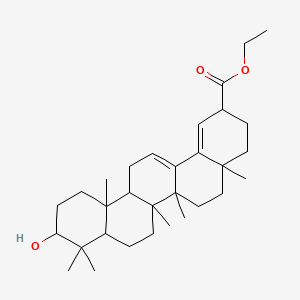
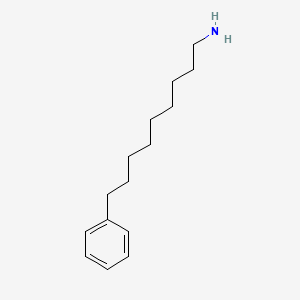
![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
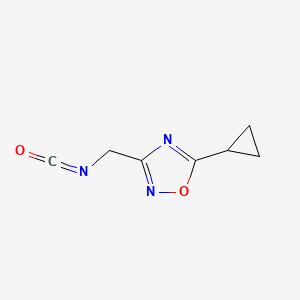
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)

